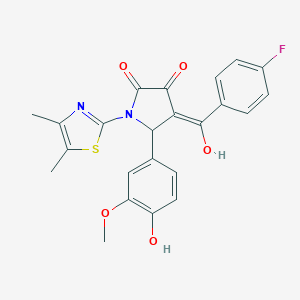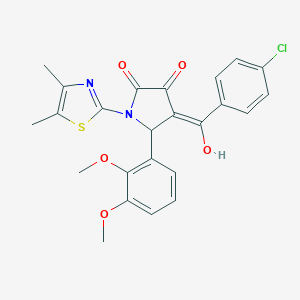
4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(3-ethoxyphenyl)-3-hydroxy-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(3-ethoxyphenyl)-3-hydroxy-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one, also known as DBM, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic properties. DBM belongs to the family of heterocyclic compounds and has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects.
Mecanismo De Acción
The mechanism of action of 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(3-ethoxyphenyl)-3-hydroxy-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, studies have suggested that this compound exerts its effects by modulating multiple signaling pathways, including the NF-κB and PI3K/Akt pathways. This compound has also been found to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines and chemokines, reduces oxidative stress, and induces apoptosis in cancer cells. In vivo studies have demonstrated that this compound reduces inflammation, inhibits tumor growth, and improves cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(3-ethoxyphenyl)-3-hydroxy-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. This compound is also stable and has a long shelf life, which makes it suitable for long-term studies. However, this compound has some limitations. Its complex synthesis method requires expertise in organic chemistry, and its mechanism of action is not fully understood. Additionally, this compound has not been extensively studied in clinical trials, which limits its potential therapeutic applications.
Direcciones Futuras
There are several future directions for the study of 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(3-ethoxyphenyl)-3-hydroxy-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of the potential therapeutic applications of this compound in various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets.
Conclusion
This compound is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic properties. It exhibits anti-inflammatory, anti-cancer, and neuroprotective effects and has been found to modulate multiple signaling pathways. While this compound has several advantages for lab experiments, its complex synthesis method and limited clinical trial data limit its potential therapeutic applications. Further research is needed to fully understand the mechanism of action of this compound and to identify its molecular targets.
Métodos De Síntesis
4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(3-ethoxyphenyl)-3-hydroxy-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one can be synthesized through a multi-step process involving the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with ethyl 3-ethoxyacrylate, followed by the addition of 2-phenylethylamine and hydroxylamine. The resulting compound is then subjected to a series of reactions to yield this compound. The synthesis of this compound is complex and requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(3-ethoxyphenyl)-3-hydroxy-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to have anti-cancer effects by inducing apoptosis and inhibiting tumor growth. Additionally, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
Fórmula molecular |
C29H27NO6 |
|---|---|
Peso molecular |
485.5 g/mol |
Nombre IUPAC |
(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3-ethoxyphenyl)-1-(2-phenylethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C29H27NO6/c1-2-34-22-10-6-9-20(17-22)26-25(27(31)21-11-12-23-24(18-21)36-16-15-35-23)28(32)29(33)30(26)14-13-19-7-4-3-5-8-19/h3-12,17-18,26,31H,2,13-16H2,1H3/b27-25+ |
Clave InChI |
DYJDUUALCISIQM-IMVLJIQESA-N |
SMILES isomérico |
CCOC1=CC=CC(=C1)C2/C(=C(/C3=CC4=C(C=C3)OCCO4)\O)/C(=O)C(=O)N2CCC5=CC=CC=C5 |
SMILES |
CCOC1=CC=CC(=C1)C2C(=C(C3=CC4=C(C=C3)OCCO4)O)C(=O)C(=O)N2CCC5=CC=CC=C5 |
SMILES canónico |
CCOC1=CC=CC(=C1)C2C(=C(C3=CC4=C(C=C3)OCCO4)O)C(=O)C(=O)N2CCC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(allyloxy)benzoyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265340.png)


![4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265348.png)
![4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265349.png)
![(E)-(3-chloro-4-methoxyphenyl){1-[3-(diethylammonio)propyl]-2-(furan-2-yl)-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B265350.png)
![(E)-(3-chloro-4-methoxyphenyl){1-[3-(dimethylammonio)propyl]-2-(4-ethoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B265352.png)
![(E)-{1-[2-(dimethylammonio)ethyl]-4,5-dioxo-2-[4-(propan-2-yloxy)phenyl]pyrrolidin-3-ylidene}(4-ethoxyphenyl)methanolate](/img/structure/B265355.png)

![(E)-(3-chloro-4-methoxyphenyl){1-[2-(dimethylammonio)ethyl]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B265362.png)
![4-(3-chloro-4-methoxybenzoyl)-1-[3-(dimethylamino)propyl]-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265365.png)
![4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265366.png)
![4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265367.png)
![1-[2-(diethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-isopropoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265369.png)